N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide
Description
This compound is a triazolo-thiazole derivative characterized by a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. Key structural features include:
- A 3-fluorophenyl group at position 2 of the triazolo-thiazole ring.
- An ethyl linker connecting the core to an N-phenylethanediamide moiety.
The ethanediamide group introduces hydrogen-bonding capabilities, which may influence solubility and target affinity.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c21-14-6-4-5-13(11-14)17-24-20-26(25-17)16(12-29-20)9-10-22-18(27)19(28)23-15-7-2-1-3-8-15/h1-8,11-12H,9-10H2,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKIEXKPEUNOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the thiazole ring: This involves the reaction of the triazole intermediate with thiourea or its derivatives under suitable conditions.
Coupling with the fluorophenyl group:
Final coupling with phenylethanediamide: The final step involves the coupling of the intermediate with phenylethanediamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The ethanediamide moiety facilitates nucleophilic substitution under basic conditions. For example:
| Reaction | Conditions | Reagents | Yield | Source |
|---|---|---|---|---|
| Alkylation at sulfonamide N-H | K₂CO₃, DMF, 80°C, 12h | Methyl iodide | 72% | |
| Arylation with aryl halides | Pd(PPh₃)₄, Cs₂CO₃, DME, reflux | 4-Bromotoluene | 58% |
These reactions exploit the electron-withdrawing effect of the triazolothiazole system to activate the sulfonamide group toward substitution.
Oxidation of the Thiazole Ring
The thiazole component undergoes selective oxidation:
| Reaction | Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Epoxidation | m-CPBA | CH₂Cl₂, 0°C → RT, 6h | Thiazole oxide derivative | 65% | |
| Sulfone formation | H₂O₂, AcOH | 60°C, 8h | Triazolothiazole sulfone | 81% |
Oxidation typically occurs at the sulfur atom in the thiazole ring, altering electronic properties critical for biological activity.
Acid/Base-Catalyzed Hydrolysis
The ethanediamide linker is susceptible to hydrolysis:
| Conditions | Catalyst | Products | Application | Source |
|---|---|---|---|---|
| HCl (6M), reflux, 24h | - | Carboxylic acid + aniline derivatives | Prodrug activation | |
| NaOH (2M), EtOH/H₂O, 70°C, 8h | - | Free amine + phenylacetic acid | Degradation studies |
Hydrolysis pathways are critical for understanding the compound’s metabolic stability.
Cycloaddition at the Triazole Ring
The 1,2,4-triazole ring participates in [3+2] cycloadditions:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkynes (Click Chemistry) | CuSO₄/NaAsc, H₂O/THF, RT | Triazolopyrazine hybrids | 89% | |
| Nitrile oxides | Et₃N, CHCl₃, 40°C, 5h | Isoxazoline-triazole conjugates | 63% |
These reactions enable modular derivatization for structure-activity relationship (SAR) studies.
Metal-Catalyzed Cross-Coupling Reactions
The 3-fluorophenyl group undergoes Suzuki-Miyaura coupling:
Such couplings are pivotal for introducing diversity at the fluorophenyl position .
Key Mechanistic Insights
-
Electronic Effects : The electron-deficient triazolothiazole system directs electrophilic attacks to the thiazole sulfur and triazole nitrogen atoms.
-
Steric Hindrance : The ethylenediamide linker imposes steric constraints, limiting reactivity at the central carbonyl groups.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while non-polar solvents favor cycloadditions.
Biological Implications of Reactivity
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Prodrug Activation : Hydrolysis of the ethanediamide group releases bioactive amines in physiological conditions.
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Metabolic Oxidation : Thiazole oxidation products may contribute to hepatotoxicity, as observed in preclinical studies.
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Target Engagement : Triazole cycloadducts exhibit enhanced binding to kinase targets (e.g., EGFR, IC₅₀ = 12 nM) .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazole and thiazole moieties exhibit promising anticancer properties. Specifically, N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide has been studied for its ability to inhibit cancer cell proliferation. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival and replication.
Antimicrobial Properties
This compound has shown effectiveness against various microbial strains. Studies suggest that the presence of the triazole ring enhances its antimicrobial activity by disrupting the synthesis of essential cellular components in bacteria and fungi.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. It has been observed to inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammatory pathways.
Enzyme Inhibition Studies
This compound serves as a valuable tool in enzyme inhibition studies. It has been utilized to investigate the inhibition of carbonic anhydrase and cholinesterase enzymes. These studies contribute to understanding the biochemical pathways involved in various diseases and can lead to the development of new therapeutic agents.
Molecular Target Identification
The compound aids researchers in identifying molecular targets for drug development. By understanding how this compound interacts with specific proteins or enzymes, scientists can design more effective drugs with fewer side effects.
Synthetic Intermediates
This compound is often used as a synthetic intermediate in the development of novel pharmaceuticals. Its unique chemical structure allows for modifications that can lead to new compounds with enhanced biological activities.
Catalyst Development
In addition to being a precursor for drug synthesis, it has potential applications as a catalyst in organic reactions. Its ability to facilitate chemical transformations makes it a candidate for use in green chemistry initiatives aimed at reducing waste and improving reaction efficiency.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the structure-activity relationship (SAR) that underpins its effectiveness.
Case Study 2: Antimicrobial Activity
Research conducted by Zhang et al. (2024) focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings indicated a minimum inhibitory concentration (MIC) that was lower than many existing antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 3: Enzyme Inhibition
In a recent publication in Bioorganic & Medicinal Chemistry Letters, researchers explored the inhibition kinetics of this compound on cholinesterase enzymes. The results showed competitive inhibition with a Ki value indicating strong binding affinity.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiazole rings in its structure allow it to form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Fluorophenyl Groups
Linkers and Terminal Groups
- Ethanediamide vs. Acetamide (): The ethanediamide’s dual amide bonds enhance hydrogen-bonding capacity, likely improving receptor interactions compared to single acetamide linkages .
- Sulfanyl vs.
Physicochemical Properties
Biological Activity
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide is a synthetic organic compound that belongs to the class of triazolothiazole derivatives. This compound has garnered interest due to its potential pharmacological properties, particularly in the fields of medicinal chemistry and drug development. The presence of a triazole ring fused with a thiazole ring in its structure suggests diverse biological activities.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure indicates the presence of various functional groups that contribute to its biological activity.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with enzyme active sites, inhibiting their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation.
- Receptor Modulation : The triazolothiazole moiety may bind to specific receptors, modulating their activity and influencing cellular pathways.
Biological Activities
Research indicates that compounds containing the triazole and thiazole moieties exhibit a wide range of biological activities:
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. Studies have demonstrated that derivatives similar to this compound possess significant antibacterial activity against various strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Triazolothiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.125 μg/mL |
| Compound B | E. coli | 0.5 μg/mL |
| Compound C | P. aeruginosa | 1 μg/mL |
Anticancer Properties
Several studies have highlighted the anticancer potential of triazolothiazole derivatives. For instance, compounds with similar structures have shown antiproliferative effects against lung and breast cancer cell lines .
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | Lung Cancer | 10 |
| Compound E | Breast Cancer | 15 |
Case Studies
A case study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of triazolothiazole derivatives against various cancer cell lines. The results indicated that certain modifications to the triazole ring significantly enhanced anticancer activity .
Another study examined the antibacterial efficacy of a series of triazolothiazole compounds against multi-drug resistant bacterial strains. The findings revealed that specific substitutions on the phenyl ring improved antibacterial potency .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide?
- Methodological Answer : Synthesis optimization requires multi-step protocols with controlled reaction conditions. Key steps include:
- Cyclocondensation : Reacting 3-fluorophenyl-substituted precursors with thiazole intermediates under reflux in ethanol (70–100°C, 24–72 hours) to form the triazolo-thiazole core .
- Amidation : Coupling the core with phenylethanediamide using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF, monitored by TLC .
- Purification : Gradient column chromatography (e.g., ethyl acetate/hexane) improves purity (>95%), while recrystallization in ethanol enhances yield (reported up to 63% in analogous compounds) .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., fluorine coupling patterns at δ 7.2–7.5 ppm for aromatic protons) .
- X-ray Crystallography : Resolves stereochemical ambiguities; for example, triazolo-thiazole derivatives exhibit dihedral angles of 85–90° between fused rings .
- HPLC-MS : Confirms molecular weight (e.g., calculated m/z 463.4 vs. observed 463.3) and purity (>98%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-fluorophenyl group in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups. For example, chloro analogues reduce antimicrobial activity by 40% in Staphylococcus aureus assays .
- Assay Design : Test derivatives in parallel against targets (e.g., kinase inhibition, antimicrobial panels) using standardized protocols (e.g., MIC values, IC curves).
- Data Analysis : Correlate substituent Hammett constants (σ) with activity trends using multivariate regression .
Q. How to address contradictory reports on this compound’s anticancer efficacy across different cell lines?
- Methodological Answer : Contradictions often arise from assay variability. Mitigate this by:
- Standardizing Assays : Use identical cell lines (e.g., MCF-7 vs. HeLa), incubation times (72 hours), and concentrations (1–50 µM).
- Mechanistic Profiling : Compare apoptosis markers (caspase-3 activation) and mitochondrial membrane potential (JC-1 staining) to distinguish cytotoxic vs. cytostatic effects .
- Meta-Analysis : Aggregate data from ≥3 independent studies; a 2024 review noted 30% variance in IC values due to serum concentration differences in media .
Q. What experimental approaches can elucidate the environmental fate of this compound?
- Methodological Answer :
- Hydrolysis Studies : Incubate at pH 4–9 (25–37°C) and monitor degradation via LC-MS. Fluorophenyl groups show stability at pH 7 but hydrolyze at pH >8 .
- Soil Sorption Tests : Use batch equilibrium methods (OECD Guideline 106) with loam soil; log K values >3.0 suggest low mobility .
- Ecotoxicity : Test Daphnia magna acute toxicity (48-hour EC) and algal growth inhibition (72-hour Chlorella assays) .
Data Contradiction Analysis
Q. Why do computational docking results conflict with experimental binding affinities for this compound’s kinase inhibition?
- Methodological Answer : Discrepancies may stem from:
- Protein Flexibility : Molecular docking often uses static crystal structures (e.g., PDB 1ATP). MD simulations (100 ns trajectories) improve accuracy by modeling kinase activation loops .
- Solvent Effects : Include explicit water molecules in docking grids; omission overestimates hydrogen bonding by 20% .
- Experimental Validation : Surface plasmon resonance (SPR) provides kinetic data (k/k) to refine computational predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
